3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Overview
Description
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is an organic compound with the molecular formula C16H24ClN3O. It is a member of the amide class of compounds and contains a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
The synthesis of 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide typically involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with 4-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Chemical Reactions Analysis
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can interact with various biological pathways, potentially leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide can be compared with other similar compounds, such as:
- 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- 4-chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities. The presence of the piperazine ring in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-16(2,12-17)15(21)18-13-4-6-14(7-5-13)20-10-8-19(3)9-11-20/h4-7H,8-12H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJJMXDNDHJIAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155848 | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303150-94-9 | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303150-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.